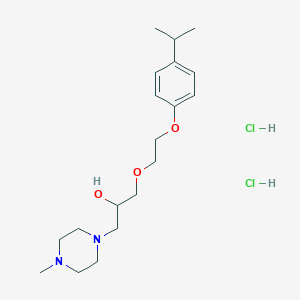

1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-[2-(4-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32N2O3.2ClH/c1-16(2)17-4-6-19(7-5-17)24-13-12-23-15-18(22)14-21-10-8-20(3)9-11-21;;/h4-7,16,18,22H,8-15H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJCZBQJOLYDMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Isopropylphenoxy)ethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with potential therapeutic applications, particularly in the field of pharmacology. Its unique structural features, including a piperazine ring and an isopropylphenoxy moiety, suggest significant biological activity. This article reviews the available literature on its biological activity, focusing on receptor interactions, pharmacological effects, and potential therapeutic uses.

- Molecular Formula : C19H34Cl2N2O3

- Molecular Weight : 409.39 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antidepressant Properties

Research indicates that compounds with similar piperazine structures exhibit antidepressant effects by modulating serotonin and norepinephrine levels in the brain . The structure of this compound may enhance its efficacy in treating mood disorders.

2. Anxiolytic Effects

Given its potential interaction with neurotransmitter systems, this compound may also possess anxiolytic properties. Similar compounds have been shown to reduce anxiety symptoms in preclinical models .

3. Antitumor Activity

Preliminary studies on structurally related compounds have demonstrated antitumor activity against various cancer cell lines. For instance, some derivatives have shown efficacy in reducing cell proliferation in prostate cancer models . While direct studies on this compound are lacking, its structural similarities warrant further investigation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)piperazin-1-yl)-3-(3-nitrophenoxy)propan-2-ol | Chlorine substitution | Potential antidepressant |

| 1-(4-Methylpiperazin-1-yl)-3-(2-methoxyphenoxy)propan-2-ol | Methyl substitution | Antipsychotic properties |

| 1-(4-Bromophenyl)piperazin-1-yl)-3-(2-isobutylphenoxy)propan-2-ol | Bromine substitution | Neuroleptic effects |

This table highlights how variations in substituents can influence pharmacological profiles, suggesting that the unique combination of functional groups in our compound could lead to distinct therapeutic effects.

Case Studies and Research Findings

Currently, there are no extensive clinical trials or case studies specifically focused on the biological activity of this compound. However, ongoing research into similar compounds suggests promising avenues for future studies:

- Neurotransmitter Interaction Studies : Future research should focus on elucidating the binding affinities of this compound to various neurotransmitter receptors.

- In Vivo Efficacy Trials : Conducting animal model studies could provide insights into the anxiolytic and antidepressant properties of this compound.

- Antitumor Activity Assessment : Investigating its effects on cancer cell lines could expand its potential therapeutic applications beyond psychiatric disorders.

Q & A

Q. What are the recommended synthetic pathways for synthesizing this compound, and how can purity be optimized?

The compound can be synthesized via a multi-step organic synthesis approach. Key steps include:

- Ether linkage formation : Reacting 4-isopropylphenol with ethylene glycol derivatives under Williamson ether synthesis conditions to introduce the ethoxy chain .

- Piperazine coupling : Introducing the 4-methylpiperazine moiety via nucleophilic substitution or reductive amination, followed by dihydrochloride salt formation using HCl .

- Purification : Utilize column chromatography (silica gel, methanol/dichloromethane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor intermediates using TLC and confirm final structure via NMR and mass spectrometry .

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and confirm salt formation .

- NMR spectroscopy : Use H/C NMR (DMSO-) to verify ether, piperazine, and hydroxyl protons. H-H COSY and NOESY can clarify spatial arrangements .

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 425.3) .

Q. How should impurity profiling be conducted for this compound?

- HPLC-MS methods : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate impurities. Compare retention times and MS fragmentation patterns against reference standards (e.g., diastereomers or hydrolyzed byproducts) .

- Quantitative thresholds : Adhere to ICH Q3A guidelines, setting impurity limits at ≤0.15% for unknown and ≤0.5% for total impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different studies?

- Methodological standardization : Conduct solubility assays in buffered solutions (pH 1.2–7.4) at 25°C and 37°C. Use UV-Vis spectroscopy or HPLC for quantification .

- Data normalization : Account for ionic strength and counterion effects (e.g., dihydrochloride vs. free base) by reporting results as molar solubility .

Q. What experimental designs are suitable for studying its pharmacokinetics in vitro?

- Permeability assays : Use Caco-2 cell monolayers with LC-MS/MS quantification to assess intestinal absorption. Include propranolol (high permeability) and atenolol (low) as controls .

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC-UV. Calculate half-life () and intrinsic clearance .

Q. How can computational modeling predict its interaction with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to adrenergic receptors (e.g., β1/β2 subtypes). Validate with MD simulations (GROMACS) to assess binding stability .

- QSAR modeling : Corlate structural features (e.g., logP, polar surface area) with activity data from analogs to prioritize derivatives for synthesis .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

- Process optimization : Implement flow chemistry for exothermic steps (e.g., etherification) to improve safety and yield .

- Byproduct control : Use inline FTIR or PAT (Process Analytical Technology) to monitor reaction progression and adjust stoichiometry in real time .

Q. What methodologies elucidate its mechanism of action in receptor binding studies?

- Radioligand displacement assays : Use H-dihydroalprenolol in membrane preparations (e.g., CHO cells expressing β-adrenoceptors). Calculate IC and values .

- Functional assays : Measure cAMP accumulation (ELISA) in HEK293 cells to assess agonist/antagonist activity .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Q. What protocols ensure stability under varying storage conditions?

- Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Analyze degradation products via HPLC-MS .

- Recommendations : Store lyophilized powder at -20°C in amber vials with desiccants to prevent hydrolysis and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.